molecular formula C12H15ClN2O2 B14951003 tert-butyl (2E)-2-(4-chlorobenzylidene)hydrazinecarboxylate

tert-butyl (2E)-2-(4-chlorobenzylidene)hydrazinecarboxylate

Cat. No.: B14951003
M. Wt: 254.71 g/mol
InChI Key: IHJSHLFIIBXUNW-RIYZIHGNSA-N
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Description

TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is a chemical compound that features a tert-butyl group, a chlorophenyl group, and a hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is stirred at room temperature for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinecarboxylates and chlorophenyl derivatives, such as:

Uniqueness

What sets TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity. The chlorophenyl group adds to its potential as a pharmacophore, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

tert-butyl N-[(E)-(4-chlorophenyl)methylideneamino]carbamate

InChI

InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-14-8-9-4-6-10(13)7-5-9/h4-8H,1-3H3,(H,15,16)/b14-8+

InChI Key

IHJSHLFIIBXUNW-RIYZIHGNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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